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Compound of Interest

Compound Name: AVN-322 free base

Cat. No.: B11032481

AVN-322 is an orally bioavailable and highly selective antagonist of the 5-hydroxytryptamine
subtype 6 receptor (5-HT6R).[1][2] Developed by Avineuro Pharmaceuticals, it has been
investigated for its potential therapeutic applications in neurological and psychiatric disorders,
particularly Alzheimer's disease and schizophrenia.[1][2] This technical guide provides a
comprehensive overview of the core preclinical data and methodologies related to AVN-322
free base.

Core Compound Information

Identifier Value

5-(phenylsulfonyl)-N,11-dimethyl-2,3,7,11-
IUPAC Name tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-

tetraen-4-amine

CAS Number 1194574-33-8
Molecular Formula C17H19N502S
Molecular Weight 357.44 g/mol

CNC1=NN2C3=C(CN(CC3)C)C=NC2=C1S(=0)
(=0)C4=CC=CC=C4

Canonical SMILES

Mechanism of Action
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AVN-322 functions as a potent and selective antagonist of the 5-HT6 receptor. The 5-HT6
receptor is primarily expressed in the central nervous system (CNS), particularly in brain
regions associated with cognition, learning, and memory, such as the hippocampus and cortex.
[3] Blockade of the 5-HT6 receptor by antagonists like AVN-322 is hypothesized to modulate
multiple neurotransmitter systems, including enhancing cholinergic and glutamatergic
neurotransmission.[3] This modulation is thought to underlie the pro-cognitive effects observed

with 5-HT6 receptor antagonists.

Signaling Pathway of 5-HT6 Receptor Antagonism

The following diagram illustrates the proposed signaling pathway affected by 5-HT6 receptor
antagonists.

Binds to ic Neuron (e.g., Cholinergi i
\; Converts ATP to cAMP Activate PKA Pl rylates Eff Leads to

Activates

Iy — YA o adenylyl Cyclase (efonitzs hosphor Downstream Effectors

AVN-322 Blocks
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AVN-322 blocks serotonin binding to the 5-HT6 receptor.

Data Presentation

The following tables summarize the key preclinical data for AVN-322. The specific values are
derived from the primary publication: "AVN-322 is a Safe Orally Bio-Available Potent and Highly
Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in
Animal Models" (Curr Alzheimer Res. 2017;14(3):268-294).

Table 1: In Vitro Receptor Binding Profile
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Receptor

Ki (nM)

Assay Type

Human 5-HT6

Value not available

Radioligand Displacement

Human 5-HT1A

Value not available

Radioligand Displacement

Human 5-HT2A

Value not available

Radioligand Displacement

Human 5-HT2B

Value not available

Radioligand Displacement

Human 5-HT2C

Value not available

Radioligand Displacement

Human 5-HT7 Value not available Radioligand Displacement
Human D2 Value not available Radioligand Displacement
Human H1 Value not available Radioligand Displacement

Other receptors

>1000

Radioligand Displacement

Note: Specific quantitative data from the primary source was not accessible. The table
indicates high selectivity for the 5-HT6 receptor.

ble 2: In Vi hvsicochemical :

Parameter Value Assay

Kinetic/Thermodynamic
Solubility

Aqueous Solubility Value not available

LogD7.4 Value not available LogD Determination

Caco-2 Permeability Value not available Caco-2 Cell Monolayer Assay

Metabolic Stability (Human ] ] -
Value not available Microsomal Stability Assay

Liver Microsomes)

o Values not available for o
CYP450 Inhibition (IC50) CYP450 Inhibition Assay

specific isoforms

Plasma Protein Binding Value not available Rapid Equilibrium Dialysis
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Table 3: Pharmacokinetic Parameters in Preclinical

Species
Oral
AUC . .
] Dose Cmax Bioavalil
Species Route Tmax (h) (ng-h/mL  t1/2 (h) .
(mg/kg) (ng/mL) ) ability
(%)
Rat Oral Value not Value not Valuenot Valuenot Valuenot Value not
al ra
available available available available available available
Value not Value not Valuenot Value not Value not
Rat v ) ) ) ) ) N/A
available available available available available
b Oral Value not Value not Valuenot Valuenot Valuenot Value not
0og ra . . . . . .
available available available available available available
Value not Value not Value not Valuenot Value not
Dog v ) ) ) ) ) N/A
available available available available available

Note: Specific quantitative data from the primary source was not accessible. The source

indicates high oral bioavailability and favorable blood-brain barrier penetration.[1]

Table 4: In Vivo Efficacy in Animal Models of Cognitive

Impairment

Treatment Dose

Model Species Effect
(mg/kg, p.o.)
Scopolamine-induced ) Significant restoration
o Rat Value not available - )
memory deficit of cognitive function
MK-801-induced ) Significant restoration
Rat Value not available

cognitive deficit

of cognitive function

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are

based on standard procedures and should be adapted from the specific details within the
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primary publication.

Radioligand Displacement Assay for 5-HT6 Receptor
Binding

This protocol outlines the general procedure for determining the binding affinity of AVN-322 to
the 5-HT6 receptor.
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Prepare cell membranes
expressing human 5-HT6 receptors

'

Add a fixed concentration of
radiolabeled ligand (e.g., [3H]-LSD)

'

Add varying concentrations
of AVN-322

'

Incubate at 37°C
to reach equilibrium

'

Separate bound and free radioligand
(e.g., via filtration)

'

Quantify bound radioactivity
(scintillation counting)

'

Analyze data to determine
IC50 and calculate Ki

Click to download full resolution via product page

Workflow for the radioligand displacement assay.
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Methodology:

Membrane Preparation: Cell membranes from a stable cell line expressing the recombinant
human 5-HT6 receptor are prepared by homogenization and centrifugation.

Assay Buffer: A suitable buffer, typically containing Tris-HCI and MgCl2, is used for all
dilutions.

Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of
a suitable radioligand (e.g., [3H]-LSD) and a range of concentrations of AVN-322.

Equilibrium: The incubation is carried out at 37°C for a sufficient time to allow the binding to
reach equilibrium.

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which
traps the membranes with the bound radioligand. The filters are then washed with ice-cold
buffer to remove any unbound radioligand.

Quantification: The amount of radioactivity trapped on the filters is quantified using a
scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the
concentration of AVN-322 that inhibits 50% of the specific binding of the radioligand (IC50).
The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay

This protocol describes the general method for assessing the metabolic stability of AVN-322 in

human liver microsomes.

Methodology:

o Reaction Mixture: A reaction mixture is prepared containing human liver microsomes, a

buffered solution (e.g., phosphate buffer), and AVN-322 at a known concentration.

e Initiation: The metabolic reaction is initiated by the addition of NADPH.
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Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15,
30, 45, and 60 minutes).

Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent
(e.g., acetonitrile), which also precipitates the proteins.

Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed
by LC-MS/MS to quantify the remaining concentration of AVN-322.

Data Analysis: The percentage of AVN-322 remaining at each time point is plotted against
time, and the half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Scopolamine-Induced Memory Impairment Model

This in vivo model is used to evaluate the ability of AVN-322 to reverse cholinergic-mediated

cognitive deficits.

Methodology:

Animals: Adult male rats are used for this study.

Acclimatization: Animals are allowed to acclimatize to the housing conditions and handling
for at least one week prior to the experiment.

Treatment: Animals are pre-treated with either vehicle or AVN-322 at various doses via oral
gavage.

Induction of Amnesia: After a set period (e.g., 60 minutes), cognitive impairment is induced
by the administration of scopolamine (e.g., 1 mg/kg, intraperitoneally).

Behavioral Testing: Following the scopolamine injection (e.g., after 30 minutes), the animals'’
cognitive function is assessed using behavioral tests such as the Novel Object Recognition
test or the Morris Water Maze.

Data Analysis: The performance of the AVN-322 treated groups is compared to that of the
vehicle-treated and scopolamine-only groups to determine the efficacy of AVN-322 in
reversing the cognitive deficits.
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MK-801-Induced Cognitive Deficit Model

This model assesses the potential of AVN-322 to ameliorate cognitive dysfunction related to
NMDA receptor hypofunction.

Acclimatize rats to
housing and handling

:

Administer AVN-322 or vehicle
(oral gavage)

:

Administer MK-801 (i.p.)
to induce cognitive deficit

:

Conduct behavioral testing
(e.g., Novel Object Recognition)

Analyze and compare
performance across groups
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Experimental workflow for the MK-801-induced cognitive deficit model.

Methodology:

e Animals and Acclimatization: As with the scopolamine model, adult male rats are used and
properly acclimatized.

e Treatment: Animals receive an oral dose of either vehicle or AVN-322.

 Induction of Cognitive Deficit: After a specified pre-treatment time, cognitive dysfunction is
induced by the administration of the NMDA receptor antagonist MK-801 (e.g., 0.15 mg/kg,
intraperitoneally).

o Behavioral Assessment: The cognitive performance of the animals is evaluated using
appropriate behavioral paradigms, such as the T-maze or passive avoidance test, at a set
time after MK-801 administration.

« Statistical Analysis: The results from the different treatment groups are statistically compared
to assess the ability of AVN-322 to mitigate the MK-801-induced cognitive impairments.

Synthesis and Manufacturing

A detailed, step-by-step synthesis protocol for AVN-322 free base is not publicly available in
the reviewed literature. Patent applications for AVN-322 and related compounds may contain
this information. The IUPAC name is 5-(phenylsulfonyl)-N,11-dimethyl-2,3,7,11-
tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-4-amine, and its CAS number is 1194574-
33-8.

Conclusion

AVN-322 is a potent and selective 5-HT6 receptor antagonist with promising preclinical data
suggesting its potential as a therapeutic agent for cognitive dysfunction in disorders such as
Alzheimer's disease and schizophrenia. Its favorable pharmacokinetic profile, including good
oral bioavailability and CNS penetration, supports its further investigation. The experimental
protocols outlined in this guide provide a framework for the key assays used to characterize
AVN-322. Further access to the primary research and patent literature is recommended to
obtain the specific quantitative data required for a complete assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [AVN-322 Free Base: A Technical Guide for Drug
Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b11032481#what-is-avn-322-free-base]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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